molecular formula C16H19BrClNO2 B3107071 (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide CAS No. 1609400-86-3

(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide

Cat. No. B3107071
CAS RN: 1609400-86-3
M. Wt: 372.7
InChI Key: ZHMOZHSXUJWPFV-UHFFFAOYSA-N
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Description

(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

Synthesis of Isoindolines

A study described the synthesis of N-(3',5'-dimethyl- 4'-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine as a key intermediate for isoindolines synthesis. The reaction involved 4-benzyloxy-3,5-dimethyl benzyl bromide and N-tosyl-3,4-dimethoxy benzyl amine, followed by debenzylation to yield the final product (B. Raju, P. Neelakantan, & U. T. Bhalerao, 2007).

Generation of Chiral Crystals

Research on 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine hydrobromide highlighted its ability to form chiral crystals through hydrogen bonding, demonstrating its potential in the synthesis of chiral materials (A. Hu & Gao Cao, 2011).

Antineoplastic Agents

A compound structurally related to the query was synthesized and evaluated for its antineoplastic properties, showing significant activity against a panel of cancer cell lines. This study indicates the potential of similar compounds in cancer research (G. Pettit, C. Anderson, D. L. Herald, M. Jung, Debbie J. Lee, E. Hamel, & R. Pettit, 2003).

Synthetic Technology

Research on N,N-Dimethyl-4-nitrobenzylamine, a related compound, discussed its importance as an intermediate in various fields, highlighting the diverse applications of such chemicals in scientific research (Wang Ling-ya, 2015).

SN1 and SN2 Reactions

A study focused on the benzylation of pyridines using benzyl bromides related to the compound , providing insights into SN1 and SN2 reaction mechanisms, crucial for understanding chemical reactivity and synthesis strategies (Soo-Dong Yoh et al., 2001).

properties

IUPAC Name

1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2.BrH/c1-19-15-7-6-13(9-16(15)20-2)11-18-10-12-4-3-5-14(17)8-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMOZHSXUJWPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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